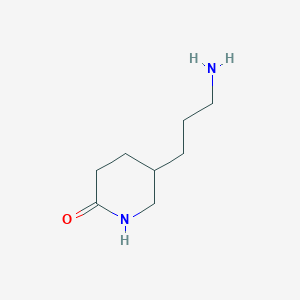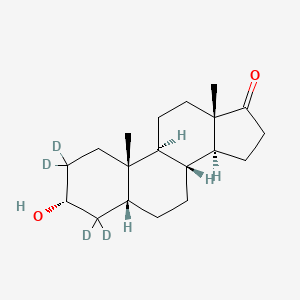
5beta-Androsterone-d4 (1mg/ml in Acetonitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androsterone-d4 (1mg/ml in Acetonitrile) is a deuterated analog of 5beta-Androsterone, a steroid hormone. This compound is often used as an internal standard in various analytical applications due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androsterone-d4 involves the incorporation of deuterium atoms into the 5beta-Androsterone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of 5beta-Androsterone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Androsterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 5beta-Androstanedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to 5beta-Androstanediol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: 5beta-Androstanedione.
Reduction: 5beta-Androstanediol.
Substitution: Halogenated derivatives of 5beta-Androsterone-d4.
Applications De Recherche Scientifique
5beta-Androsterone-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: In studies of steroid metabolism and enzyme activity.
Medicine: In clinical research to monitor hormone levels and diagnose endocrine disorders.
Industry: In the development of pharmaceuticals and quality control of steroid-based products.
Mécanisme D'action
The mechanism of action of 5beta-Androsterone-d4 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal internal standard for analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5alpha-Androsterone: Another isomer of androsterone with different biological activity.
Androstenedione: A precursor to both testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness
5beta-Androsterone-d4 is unique due to its deuterium labeling, which provides distinct mass spectrometric properties. This makes it highly valuable as an internal standard for precise quantification in analytical chemistry.
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(3R,5R,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2 |
Clé InChI |
QGXBDMJGAMFCBF-JZCOCQNJSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


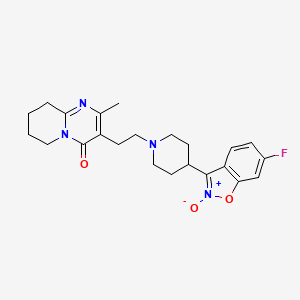
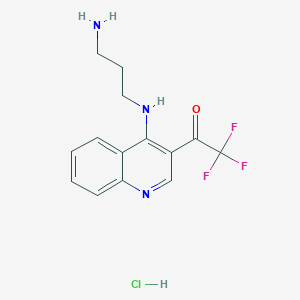
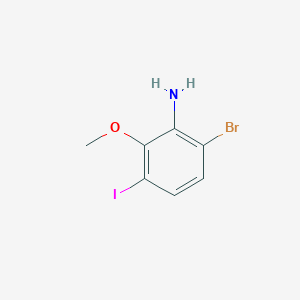
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
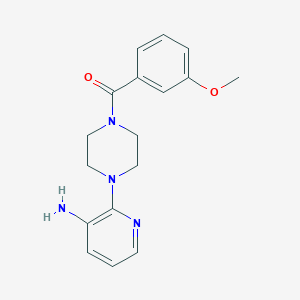
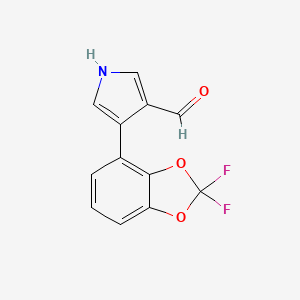


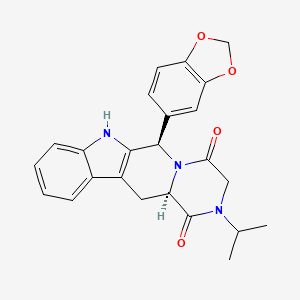
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
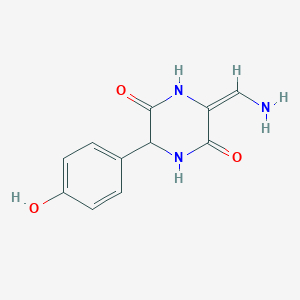
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
